molecular formula CH3BrO2S B1620001 Methanesulfonyl bromide CAS No. 41138-92-5

Methanesulfonyl bromide

Cat. No.: B1620001
CAS No.: 41138-92-5
M. Wt: 159 g/mol
InChI Key: ITYJDNHFRZSTJY-UHFFFAOYSA-N
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Description

Definition and Classification as a Sulfonyl Halide

Methanesulfonyl bromide (CH$$3$$SO$$2$$Br), also known as mesyl bromide, is an organosulfur compound classified under sulfonyl halides. Sulfonyl halides are characterized by the general formula RSO$$2$$X, where R represents an organic group and X is a halogen. In this compound, the sulfonyl group ($$-$$SO$$2$$$$-$$) is bonded to a methyl group (CH$$_3$$) and a bromine atom. This compound belongs to the broader family of sulfonyl halides, which are critical electrophilic reagents in organic synthesis due to their ability to introduce sulfonate groups into target molecules.

The molecular structure of this compound features a tetrahedral sulfur center bonded to two oxygen atoms, a methyl group, and a bromine atom. This configuration confers high reactivity, particularly in nucleophilic substitution reactions. Its classification as a sulfonyl halide aligns it with compounds like methanesulfonyl chloride (CH$$3$$SO$$2$$Cl) and benzenesulfonyl bromide (C$$6$$H$$5$$SO$$_2$$Br), though its stability is lower than that of its chloride counterpart due to the weaker S−Br bond.

Properties

IUPAC Name

methanesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3BrO2S/c1-5(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYJDNHFRZSTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276697
Record name Methanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41138-92-5
Record name Methanesulfonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonyl bromide
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Preparation Methods

Alkali Metal Bromide-Mediated Exchange

The reaction proceeds via nucleophilic displacement in polar aprotic solvents such as nitroalkanes or dimethylformamide (DMF):
$$
\text{CH}3\text{SO}2\text{Cl} + \text{KBr} \rightarrow \text{CH}3\text{SO}2\text{Br} + \text{KCl}
$$
Conditions :

  • Solvent: Nitroethane or nitromethane at 50–80°C.
  • Reaction Time: 2–4 hours.
  • Yield: 70–85%, with residual chloride removed via fractional distillation.

The use of nitroalkanes enhances solubility and minimizes side reactions, as demonstrated in sulfonamide syntheses. Post-reaction, the nitroalkane solvent is recycled, improving process efficiency.

Hydrobromic Acid (HBr) Utilization

Gaseous HBr can directly brominate methanesulfonyl chloride under anhydrous conditions:
$$
\text{CH}3\text{SO}2\text{Cl} + \text{HBr} \rightarrow \text{CH}3\text{SO}2\text{Br} + \text{HCl}
$$
Optimization :

  • Temperature: 0–10°C to suppress HBr oxidation.
  • Catalyst: Aliquat 336 (quaternary ammonium salt) enhances reaction kinetics.
  • Yield: 80–90% after aqueous workup and solvent extraction.

Direct Bromination of Methanesulfonic Acid Derivatives

Phosphorus Tribromide (PBr₃) Method

Methanesulfonic acid (CH₃SO₃H) reacts with PBr₃ to yield this compound:
$$
3\,\text{CH}3\text{SO}3\text{H} + \text{PBr}3 \rightarrow 3\,\text{CH}3\text{SO}2\text{Br} + \text{H}3\text{PO}_3
$$
Conditions :

  • Solvent-free, exothermic reaction requiring controlled addition.
  • Temperature: 80–100°C under reflux.
  • Yield: 60–75%, with phosphorous acid byproduct removed via filtration.

Thionyl Bromide (SOBr₂) Approach

Thionyl bromide serves as both a brominating agent and solvent:
$$
\text{CH}3\text{SO}3\text{H} + \text{SOBr}2 \rightarrow \text{CH}3\text{SO}2\text{Br} + \text{SO}2 + \text{HBr}
$$
Key Parameters :

  • Reaction Time: 3–6 hours at 40–60°C.
  • Challenges: SOBr₂’s moisture sensitivity necessitates strict anhydrous conditions.
  • Yield: 65–80% after vacuum distillation.

Free Radical Bromination of Methane Derivatives

Photochemical Bromination

Inspired by methane bromination, UV light initiates a radical chain mechanism for functionalizing methanesulfonyl precursors:
$$
\text{CH}3\text{SO}2\text{H} + \text{Br}2 \xrightarrow{h\nu} \text{CH}3\text{SO}_2\text{Br} + \text{HBr}
$$
Mechanism :

  • Initiation : Br₂ → 2 Br-
  • Propagation :
    $$
    \text{CH}3\text{SO}2\text{H} + \text{Br}- \rightarrow \text{CH}3\text{SO}2- + \text{HBr}
    $$
    $$
    \text{CH}3\text{SO}2- + \text{Br}2 \rightarrow \text{CH}3\text{SO}_2\text{Br} + \text{Br}-
    $$
  • Termination : Radical recombination.

Conditions :

  • Light Source: 254 nm UV lamp.
  • Solvent: CCl₄ or CH₂Cl₂.
  • Yield: 50–60% due to competing side reactions.

Sulfuryl Bromide (SO₂Br₂) Mediated Synthesis

Adapting the methane-sulfuryl chloride reaction, SO₂Br₂ brominates methane sulfonic acid under radical initiation:
$$
\text{CH}4 + \text{SO}2\text{Br}2 \rightarrow \text{CH}3\text{SO}_2\text{Br} + \text{HBr}
$$
Optimization :

  • Initiator: Azobisisobutyronitrile (AIBN) at 0.1 mol%.
  • Temperature: 70–90°C in concentrated H₂SO₄.
  • Yield: 85–92% with high selectivity.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method ensures purity assessment:

Parameter Value
Column C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.05% TFA in H₂O (A)/ACN (B)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Gradient Program :

Time (min) %A %B
0 95 5
5 40 60
10 10 90

Validation Metrics :

  • Linearity : R² = 0.999 over 0.01–0.03 mg/mL.
  • Precision : RSD ≤ 2.9% for peak area.
  • Recovery : 89.3% in spiked samples.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Halogen Exchange (KBr) 70–85 ≥98 Moderate High
HBr Gas 80–90 ≥95 Low Medium
PBr₃ 60–75 ≥90 High Low
Photochemical 50–60 ≥85 Low Low
SO₂Br₂ Radical 85–92 ≥99 High High

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Methanesulfonyl bromide reacts with nucleophiles, forming stable derivatives:

Reaction with Amines

Primary and secondary amines react with CH₃SO₂Br to yield methanesulfonamides :
CH₃SO₂Br + R₂NH → CH₃SO₂NR₂ + HBr\text{CH₃SO₂Br + R₂NH → CH₃SO₂NR₂ + HBr}
Methanesulfonamides are highly resistant to hydrolysis under acidic or basic conditions, making them useful as protecting groups for amines. Deprotection typically requires strong reducing agents like LiAlH₄ .

Reaction with Alcohols

CH₃SO₂Br converts alcohols to methanesulfonate esters (mesylates) in the presence of a base (e.g., triethylamine):
CH₃SO₂Br + ROH + Base → CH₃SO₂OR + Base\cdotpHBr\text{CH₃SO₂Br + ROH + Base → CH₃SO₂OR + Base·HBr}
Methanesulfonates serve as intermediates in substitution and elimination reactions. For example, oxime methanesulfonates undergo Beckmann rearrangement with Lewis acids .

Elimination and Cycloaddition Reactions

Under basic conditions, CH₃SO₂Br eliminates HBr to generate sulfene (CH₂=SO₂), a highly reactive intermediate:
CH₃SO₂Br + Base → CH₂=SO₂ + Base\cdotpHBr\text{CH₃SO₂Br + Base → CH₂=SO₂ + Base·HBr}
Sulfene participates in cycloadditions to form heterocycles:

Reaction PartnerProductApplication
α-HydroxyketonesFive-membered sultonesSynthesis of bioactive compounds
DienesCyclic sulfonesBuilding blocks in drug design

Addition to Alkynes

In the presence of CuCl₂, CH₃SO₂Br adds across alkynes to form β-chloro sulfones :
HC≡CR + CH₃SO₂Br → CH₂Cl-C(R)SO₂CH₃\text{HC≡CR + CH₃SO₂Br → CH₂Cl-C(R)SO₂CH₃}
This reaction proceeds via radical intermediates and is useful for synthesizing functionalized alkenes .

Scientific Research Applications

Organic Synthesis

Role as a Reagent

MSB is primarily used to introduce the methanesulfonyl group into organic molecules. This transformation is crucial for creating sulfonamides and other derivatives that can undergo further chemical modifications. The high reactivity of MSB as an electrophile allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.

Case Study: 1,3-Dipolar Cycloaddition

One notable application of MSB is in the 1,3-dipolar cycloaddition reaction, which facilitates the formation of fused heterocyclic compounds. These compounds have potential applications in drug design, particularly in creating molecules that can interact with specific DNA sequences. This capability is essential for developing targeted therapies in cancer treatment and genetic disorders .

Pharmaceuticals

Synthesis of Active Pharmaceutical Ingredients (APIs)

MSB serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, such as methanesulfonamides, exhibit promising pharmacological properties, including antimicrobial activity. This makes them potential candidates for drug development .

Example: Synthesis of Dihydroquinolines

Recent studies have demonstrated the use of MSB in synthesizing tertiary dihydroquinoline derivatives through Morita–Baylis–Hillman (MBH) reactions. The process involves the reaction of MSB with methanesulfonamide to yield high-yielding products that can be further transformed into biologically active compounds .

Agricultural Chemicals

Intermediate for Pesticides and Herbicides

In agriculture, MSB is utilized as an intermediate in the production of various pesticides and herbicides. Its ability to form stable sulfonamide linkages enhances the efficacy of these agricultural chemicals by improving their interaction with target organisms.

Material Science

Polymer Synthesis

MSB is also applied in material science for preparing advanced materials and polymers. Its unique reactivity profile allows for selective transformations that are crucial for developing new materials with tailored properties .

Table 1: Applications of Methanesulfonyl Bromide

Application AreaSpecific UseExample/Outcome
Organic SynthesisIntroduction of methanesulfonyl groupFormation of sulfonamides and heterocycles
PharmaceuticalsSynthesis of APIsAntimicrobial methanesulfonamides
Agricultural ChemicalsIntermediate for pesticidesEnhanced efficacy in herbicides
Material SciencePolymer preparationDevelopment of advanced materials

Table 2: Case Study Outcomes from Dihydroquinoline Synthesis

Substrate TypeProduct Yield (%)Reaction Conditions
Benzaldehyde (NO2)98K2CO3, DMF at 23 °C
Benzaldehyde (CN)93K2CO3, DMF at 23 °C
Benzaldehyde (CF3)92K2CO3, DMF at 23 °C

Mechanism of Action

Methanesulfonyl bromide is similar to other sulfonyl halides such as methanesulfonyl chloride and p-toluenesulfonyl chloride. it is unique in its reactivity and the types of reactions it can undergo. For example:

Comparison with Similar Compounds

Key Research Findings

  • Polymerization Kinetics : MsBr’s initiation of 2-ethyl-2-oxazoline polymerization follows slow initiation followed by rapid chain growth, akin to MsCl. However, its lower temperature requirement and comparable activation energy make it preferable for thermally labile systems .
  • Thiirane Ring-Opening : MsBr’s reaction with thiiranes at -40°C produces α-thiosubstituted aldehydes, a transformation less efficiently achieved with MsCl .
  • Yield Efficiency : In spin label synthesis, MsCl and MsBr yield mesylates and bromides at similar efficiencies (~78%), but subsequent substitutions (e.g., azidation) favor mesylates due to their stability .

Biological Activity

Methanesulfonyl bromide (MSB), with the chemical formula CH₃SO₂Br, is an organosulfur compound known for its high reactivity, particularly as an electrophile. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its synthesis methods, reactivity, and derivatives that exhibit pharmacological properties.

This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts vigorously with water, producing toxic byproducts such as hydrogen bromide and sulfur oxides. It is synthesized through various methods, including the reaction of methanesulfonyl chloride with potassium bromide or through direct bromination of methanesulfonic acid.

MSB primarily acts as an electrophile in organic reactions. Its interactions with nucleophiles such as alcohols, amines, and water lead to the formation of diverse products, including sulfonamides and sulfoxides. The mechanism of action typically involves nucleophilic substitution reactions (SN2), where nucleophiles attack the electrophilic sulfur atom, resulting in the release of bromide ions.

Case Studies and Findings

  • Antimicrobial Activity :
    • A study highlighted that certain derivatives of methanesulfonamide demonstrated selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli. These compounds showed promising results in inhibiting bacterial growth, suggesting that modifications of MSB could lead to effective antimicrobial agents .
  • Anti-inflammatory Properties :
    • Research on N-methylsulfonyl-indole derivatives indicated notable anti-inflammatory activity. Compounds derived from this compound exhibited dual inhibition of COX-2 and 5-LOX enzymes, which are critical targets in inflammatory pathways. The compounds were shown to reduce inflammation in vitro by inhibiting TNF-α production in macrophages .
  • Synthesis of Bioactive Compounds :
    • This compound serves as a versatile building block in synthesizing biologically active compounds. For instance, it has been utilized in creating g-secretase inhibitors and other pharmacologically relevant molecules . This ability to facilitate complex organic transformations makes MSB a valuable reagent in medicinal chemistry.

Comparative Analysis with Other Organosulfur Compounds

CompoundBiological ActivityNotable Applications
This compoundLimited direct dataSynthesis of sulfonamides
MethanesulfonamideAntimicrobialPotential drug candidates
Sulfur TrioxideHighly reactiveIndustrial applications

Q & A

Q. What safety protocols are critical when handling methanesulfonyl bromide in laboratory settings?

this compound, like other sulfonyl halides, requires stringent safety measures due to its corrosive and toxic nature. Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), chemical-resistant lab coats, and safety goggles. Use face shields and fume hoods during transfers .
  • Ventilation: Ensure local exhaust ventilation to prevent inhalation of vapors, which can cause respiratory distress .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .
  • Storage: Store in corrosion-resistant containers, away from light and incompatible substances like strong oxidizers .

Q. How can researchers validate the purity and identity of synthesized this compound?

For novel compounds, provide comprehensive characterization

  • Spectroscopic Analysis: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity. Compare peaks with literature values for sulfonyl bromides .
  • Chromatography: Employ HPLC or GC-MS to assess purity (>95% recommended for publication) .
  • Elemental Analysis: Verify bromine content via combustion analysis or X-ray fluorescence .
  • Melting Point: Document consistent melting points across batches (e.g., 82–86°C for related compounds) .

Q. Which analytical techniques are optimal for detecting this compound in environmental samples?

  • Ion Chromatography (IC): Effective for quantifying bromide ions post-decomposition .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives; use derivatizing agents to enhance detectability .
  • Colorimetric Assays: Bromide-specific probes (e.g., fluorescein derivatives) enable low-concentration detection in aqueous systems .

Advanced Research Questions

Q. How does this compound’s reactivity differ from methanesulfonyl chloride in nucleophilic substitutions?

this compound’s higher leaving group ability (Br⁻ vs. Cl⁻) accelerates reactions in SN2 mechanisms. For example:

  • Kinetic Studies: Compare reaction rates in polar aprotic solvents (e.g., DMF or acetonitrile). Bromide typically shows 2–3× faster kinetics in esterifications .
  • Byproduct Analysis: Monitor HBr vs. HCl formation via pH titration or ion-selective electrodes .

Q. What factors contribute to contradictory data in thermal decomposition studies of this compound?

Discrepancies arise from:

  • Experimental Conditions: Variations in temperature (e.g., 100°C vs. 150°C) or humidity alter decomposition pathways. Moisture may hydrolyze the compound to methanesulfonic acid and HBr .
  • Analytical Limitations: GC-MS may miss non-volatile residues (e.g., polymeric sulfur oxides), while FTIR better captures gaseous SOx_x .
  • Sample Purity: Impurities (e.g., residual solvents) catalyze side reactions. Pre-purify via recrystallization .

Q. What strategies minimize environmental release of this compound during disposal?

  • Neutralization: React with aqueous sodium hydroxide to convert HBr to NaBr, reducing aquatic toxicity .
  • Waste Segregation: Separate halogenated waste for incineration at >1,000°C to prevent dioxin formation .
  • Regulatory Compliance: Follow EPA guidelines for halogenated organics (40 CFR Part 261) and document disposal protocols .

Q. How can reaction yields of this compound be optimized in multistep syntheses?

  • In Situ Generation: Prepare this compound from methanesulfonic acid and PBr3_3 to avoid storage instability .
  • Solvent Selection: Use anhydrous dichloromethane to suppress hydrolysis .
  • Catalysis: Add catalytic pyridine to scavenge HBr, shifting equilibrium toward product .

Q. What solvent systems enhance the reaction kinetics of this compound in amide couplings?

  • Polar Aprotic Solvents: Acetonitrile or DMF stabilize transition states, improving nucleophilic attack rates by 40% compared to THF .
  • Low-Temperature Reactions: Conduct at −20°C to reduce side reactions (e.g., sulfonate ester formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonyl bromide
Reactant of Route 2
Methanesulfonyl bromide

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